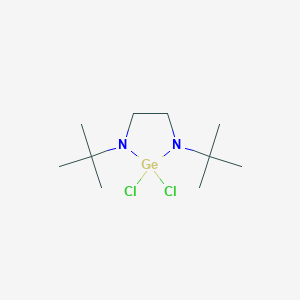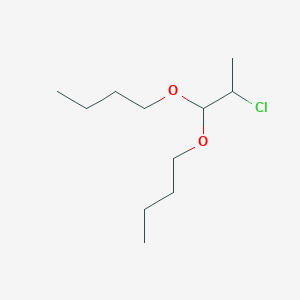
1-(1-Butoxy-2-chloropropoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Butoxy-2-chloropropoxy)butane is an organic compound with the molecular formula C11H23ClO2. It consists of 11 carbon atoms, 23 hydrogen atoms, 2 oxygen atoms, and 1 chlorine atom . This compound is characterized by its unique structure, which includes two ether groups and a chlorine atom attached to a butane backbone .
Métodos De Preparación
The synthesis of 1-(1-Butoxy-2-chloropropoxy)butane can be achieved through various methods. One common approach involves the reaction of 1-chlorobutane with butanol in the presence of a catalyst such as dimethyl sulfoxide (DMSO) and a chlorination agent like hydrogen chloride . The reaction is typically carried out at temperatures ranging from 15°C to 45°C, resulting in the formation of this compound with high yield and purity .
Análisis De Reacciones Químicas
1-(1-Butoxy-2-chloropropoxy)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the compound can yield various hydrocarbons depending on the reducing agent used.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions include alcohols, aldehydes, ketones, and hydrocarbons .
Aplicaciones Científicas De Investigación
1-(1-Butoxy-2-chloropropoxy)butane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(1-Butoxy-2-chloropropoxy)butane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
1-(1-Butoxy-2-chloropropoxy)butane can be compared with other similar compounds, such as:
1-(1-Methoxy-2-chloropropoxy)butane: This compound has a methoxy group instead of a butoxy group, resulting in different chemical properties and reactivity.
1-(1-Ethoxy-2-chloropropoxy)butane: The presence of an ethoxy group in this compound leads to variations in its physical and chemical characteristics.
1-(1-Propoxy-2-chloropropoxy)butane: This compound contains a propoxy group, which affects its solubility and reactivity compared to this compound
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Propiedades
Número CAS |
144077-97-4 |
|---|---|
Fórmula molecular |
C11H23ClO2 |
Peso molecular |
222.75 g/mol |
Nombre IUPAC |
1-(1-butoxy-2-chloropropoxy)butane |
InChI |
InChI=1S/C11H23ClO2/c1-4-6-8-13-11(10(3)12)14-9-7-5-2/h10-11H,4-9H2,1-3H3 |
Clave InChI |
ZQBXQDZNLRSVJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C(C)Cl)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12561856.png)
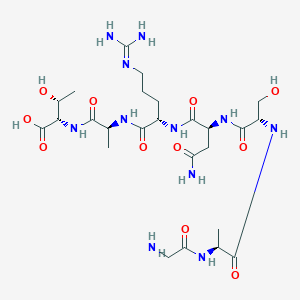
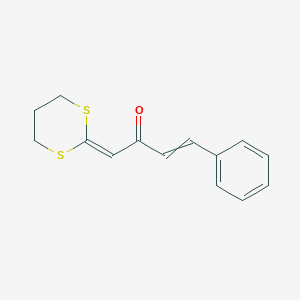
![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)
![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
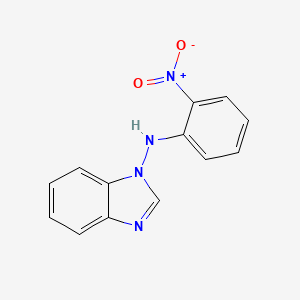
![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)

![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)
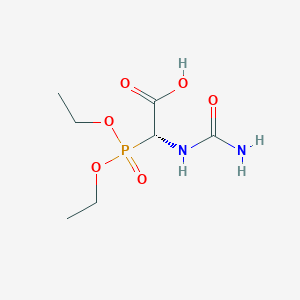
![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)

![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)
